molecular formula C21H37BrN2O B14652084 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide CAS No. 53171-30-5

3-Carbamoyl-1-pentadecylpyridin-1-ium bromide

Katalognummer: B14652084
CAS-Nummer: 53171-30-5
Molekulargewicht: 413.4 g/mol
InChI-Schlüssel: QPEXXRALXZSIOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Carbamoyl-1-pentadecylpyridin-1-ium bromide is a compound that belongs to the class of pyridinium salts These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry

Vorbereitungsmethoden

The synthesis of 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide typically involves the reaction of 3-carbamoylpyridine with pentadecyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and a base like potassium carbonate is often used to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

3-Carbamoyl-1-pentadecylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Carbamoyl-1-pentadecylpyridin-1-ium bromide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridinium moiety can interact with negatively charged sites on proteins and nucleic acids, affecting their function. The long alkyl chain enhances its ability to integrate into lipid bilayers, making it useful in studies of membrane dynamics and permeability .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide include other pyridinium salts such as 3-carbamoyl-1-alkylpyridin-1-ium salts with different alkyl chain lengths. These compounds share similar chemical properties but differ in their physical properties and specific applications. For example, shorter alkyl chain derivatives may have higher solubility in water, while longer chains may enhance hydrophobic interactions with biological membranes .

Eigenschaften

CAS-Nummer

53171-30-5

Molekularformel

C21H37BrN2O

Molekulargewicht

413.4 g/mol

IUPAC-Name

1-pentadecylpyridin-1-ium-3-carboxamide;bromide

InChI

InChI=1S/C21H36N2O.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-18-15-16-20(19-23)21(22)24;/h15-16,18-19H,2-14,17H2,1H3,(H-,22,24);1H

InChI-Schlüssel

QPEXXRALXZSIOK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.